molecular formula C12H12N2O3 B2518343 2-(5-Methoxy-1-oxoisoquinolin-2-yl)acetamide CAS No. 868223-28-3

2-(5-Methoxy-1-oxoisoquinolin-2-yl)acetamide

Cat. No.: B2518343
CAS No.: 868223-28-3
M. Wt: 232.239
InChI Key: JOHKBFMRLWDXPO-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as MOIA, is a compound with potential applications in scientific research. MOIA is a derivative of isoquinoline, a heterocyclic compound with various biological activities. The synthesis of MOIA is relatively simple, and it can be obtained in high yields.

Scientific Research Applications

Structural Aspects and Properties

A study by Karmakar, Sarma, and Baruah (2007) investigates the structural aspects of isoquinoline derivatives with amide groups. Their research focused on the formation of gels and crystalline salts when treated with different acids, revealing the compounds' potential in materials science for creating structured materials with specific properties (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

Ambros, Angerer, and Wiegrebe (1988) synthesized Methoxy‐indolo[2,1‐a]isoquinolines and evaluated their cytostatic activity in vitro. Their findings suggest the potential of these compounds for developing new antitumor therapies (Ambros, Angerer, & Wiegrebe, 1988).

Osteoarthritis Treatment

Inagaki et al. (2022) identified a novel chemical compound targeting Matrix Metalloprotease-13 for early osteoarthritis treatment. Their in vitro study demonstrates the compound's efficacy in attenuating IL-1β-induced MMP13 mRNA expression, indicating its potential as a new drug candidate for osteoarthritis (Inagaki et al., 2022).

Synthesis and Evaluation for Topoisomerase I Inhibition

Nagarajan et al. (2006) explored the synthesis and evaluation of indenoisoquinoline topoisomerase I inhibitors substituted with nitrogen heterocycles. Their work contributes to the development of potential therapeutic agents for cancer, showcasing the compound's utility in medicinal chemistry (Nagarajan et al., 2006).

Fluorescence Applications

Hirano et al. (2004) highlighted the novel fluorophore 6-Methoxy-4-quinolone for its strong fluorescence in a wide pH range of aqueous media. This property makes it an excellent candidate for biomedical analysis and fluorescent labeling, emphasizing its significance in biochemical and analytical research (Hirano et al., 2004).

Properties

IUPAC Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9-8(10)5-6-14(12(9)16)7-11(13)15/h2-6H,7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHKBFMRLWDXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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